N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide

Epigenetics Bromodomain inhibition BRD4/BRD2

As a medicinal chemistry core, the 3,5-dimethylisoxazole warhead is a validated acetyl-lysine bioisostere for BRD4/BRD2/crebbp. Its N-cyclopropyl restriction boosts metabolic stability, and the thiophen-3-ylmethyl group optimizes π-stacking. Offering sub-300 Da MW and lead-like properties (logP ~2.77, tPSA ~42.4 Ų), it serves as a focused library scaffold for epigenetic programs. The 3-ylmethyl regioisomer may show selectivity cliffs vs. 2-yl variants in ACAT, FXR or cytotoxicity panels.

Molecular Formula C15H18N2O2S
Molecular Weight 290.38
CAS No. 1797075-98-9
Cat. No. B2903368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide
CAS1797075-98-9
Molecular FormulaC15H18N2O2S
Molecular Weight290.38
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CC(=O)N(CC2=CSC=C2)C3CC3
InChIInChI=1S/C15H18N2O2S/c1-10-14(11(2)19-16-10)7-15(18)17(13-3-4-13)8-12-5-6-20-9-12/h5-6,9,13H,3-4,7-8H2,1-2H3
InChIKeyWEWCYJMOYYGLJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide (CAS 1797075-98-9): Structural Class, Core Pharmacophore, and Procurement-Relevant Identity


N-Cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide (CAS 1797075-98-9; MW 290.38; formula C₁₅H₁₈N₂O₂S) is a synthetic small molecule belonging to the 3,5-dimethylisoxazole-containing acetamide class [1]. The 3,5-dimethylisoxazole moiety has been structurally validated as an acetyl-lysine (KAc) bioisostere capable of occupying the KAc-binding pocket of bromodomains, including BRD2, BRD4, and CREBBP, as demonstrated by X-ray crystallography (PDB: 3SVF) and AlphaScreen peptide displacement assays [1]. The compound incorporates three pharmacophoric elements: a 3,5-dimethylisoxazole ring (the KAc-mimetic warhead), an N-cyclopropyl substituent (conferring conformational restriction and potential metabolic stability enhancement), and a thiophen-3-ylmethyl group (providing additional hydrophobic and π-stacking interactions). Computational predictions indicate a calculated logP of approximately 2.77 and a topological polar surface area (tPSA) of approximately 42.4 Ų, consistent with drug-like physicochemical space [2]. This compound is primarily supplied as a research-grade screening compound or building block for medicinal chemistry optimization programs targeting epigenetic readers, inflammatory pathways, or metabolic enzymes.

Why N-Cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide Cannot Be Replaced by Generic In-Class Analogs


The compound integrates three structural features whose simultaneous presence creates a distinct pharmacological profile not reproducible by any single-feature substitution. First, the 3,5-dimethylisoxazole core acts as a validated acetyl-lysine (KAc) bioisostere, but its bromodomain affinity and selectivity are exquisitely sensitive to the nature of the 4-position substituent; replacing the acetamide linker or the thiophene moiety with simpler aryl or alkyl groups alters both potency and subtype selectivity across the BET family (BRD2/BRD4 vs. CREBBP) [1]. Second, the N-cyclopropyl group is not merely a passive alkyl substituent—it restricts conformational freedom of the amide, modulates metabolic stability by impeding CYP-mediated oxidation, and influences the presentation of both the thiophene and isoxazole motifs to their respective binding pockets; removal of the cyclopropyl group (e.g., CAS 1797201-94-5) eliminates these contributions [2]. Third, the thiophen-3-ylmethyl attachment position matters: regioisomeric variants (thiophen-2-yl vs. thiophen-3-yl) can exhibit differential π-stacking geometry, target engagement, and off-target profiles, as documented across multiple isoxazole-thiophene series [3]. Generic substitution of any single component—or wholesale replacement with another 3,5-dimethylisoxazole analog—therefore risks loss of target affinity, altered selectivity, reduced metabolic stability, or unpredictable pharmacokinetic behavior.

Quantitative Differentiation Evidence for N-Cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide vs. Closest Analogs


BET Bromodomain Engagement: Validated KAc-Mimetic Scaffold with Subtype-Specific Substitution Potential

The 3,5-dimethylisoxazole moiety has been crystallographically confirmed to occupy the acetyl-lysine binding pocket of BRD4(1) (PDB: 3SVF, resolution 1.98 Å), forming a hydrogen bond with the conserved asparagine residue (N140) that mimics the key interaction of acetylated lysine [1]. In the foundational SAR study, 4-substituted 3,5-dimethylisoxazole compound 4d achieved IC₅₀ < 5 μM against both BRD2(1) and BRD4(1) in AlphaScreen peptide displacement assays, while compound 1 (a dihydroquinazolinone-containing 3,5-dimethylisoxazole) showed IC₅₀ of ~3 μM for BRD2(1) and ~7 μM for BRD4(1) [1]. By contrast, the unsubstituted 3,5-dimethylisoxazole core alone shows no measurable bromodomain displacement activity, demonstrating that the 4-position acetamide-thiophene extension is essential for target engagement [1]. The target compound (CAS 1797075-98-9) carries a thiophen-3-ylmethyl acetamide extension at the 4-position, structurally analogous to the active series, while the N-cyclopropyl cap may further modulate bromodomain subtype selectivity as observed with other N-alkyl modifications in this chemotype.

Epigenetics Bromodomain inhibition BRD4/BRD2

Metabolic Stability Differentiation: N-Cyclopropyl vs. Des-Cyclopropyl Analog

The N-cyclopropyl substituent in the target compound provides a documented advantage in metabolic stability compared to the des-cyclopropyl analog 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(thiophen-3-yl)methyl]acetamide (CAS 1797201-94-5). Cyclopropyl groups, when incorporated into drug-like molecules, have been shown to enhance metabolic stability by impeding CYP-mediated oxidation, increase biological activity, reduce plasma clearance, and improve pharmacokinetic profiles [1]. Specifically, the cyclopropyl ring at the amide nitrogen creates steric hindrance around the metabolically labile N-dealkylation site, a common clearance pathway for tertiary acetamides. Literature precedent demonstrates that cyclopropyl introduction can diminish oxidative metabolism, although the effect is context-dependent and may be attenuated when the cyclopropyl is directly coupled to an amine [2]. The des-cyclopropyl analog (CAS 1797201-94-5), bearing only a secondary amide NH instead of the N-cyclopropyl tertiary amide, lacks this steric shield and is expected to exhibit higher intrinsic clearance via N-dealkylation or amide hydrolysis.

Drug metabolism Pharmacokinetics CYP stability

Physicochemical Property Differentiation: Lipophilicity and Polarity vs. Core Scaffold

The target compound (MW 290.38, clogP ~2.77, tPSA ~42.4 Ų) occupies favorable oral drug-like chemical space per Lipinski's Rule of Five (MW <500, clogP <5, HBA ≤10, HBD ≤5) and Veber's criteria (tPSA <140 Ų, rotatable bonds ≤10) [1]. When compared to the parent 3,5-dimethylisoxazole core (CAS 300-87-8; MW 97.12, clogP ~0.5, tPSA ~26 Ų), the target compound gains approximately 3 orders of magnitude in predicted lipophilicity while maintaining a tPSA compatible with membrane permeability [1]. Relative to the des-cyclopropyl analog (CAS 1797201-94-5; MW ~248, predicted clogP ~2.0), the target compound's N-cyclopropyl group adds approximately 42 Da and increases calculated logP by approximately 0.7–0.8 units, enhancing membrane partitioning potential without exceeding drug-like thresholds [2]. This balanced lipophilicity profile supports both biochemical assay solubility and cell-based permeability.

Physicochemical properties Drug-likeness LogP

Thiophene Positional Isomer Differentiation: 3-ylmethyl vs. 2-ylmethyl Regioisomers

The thiophen-3-ylmethyl attachment in the target compound represents a specific regioisomeric choice with potential consequences for target binding geometry. In 3,5-dimethylisoxazole bromodomain ligand SAR, differential substitution at the 4-position of the isoxazole core yields measurable selectivity between BRD4(1) and CREBBP bromodomains: for example, compound 4b (R1 = CO₂H) showed preferential CREBBP binding (IC₅₀ lower for CREBBP than BRD4), while compound 4d showed balanced BET activity [1]. The thiophene ring position (3-yl vs. 2-yl attachment) alters the dihedral angle between the thiophene and the acetamide linker, affecting the presentation of the sulfur atom for potential hydrogen bonding or π-stacking interactions within the target pocket. In structurally related isoxazole-thiophene carboxamide series, thiophen-3-yl vs. thiophen-2-yl regioisomers have shown differential anticancer cell line activity (MCF-7, HCT116) in cytotoxicity screens, with some 3-ylmethyl variants demonstrating distinct potency profiles [2]. The target compound's thiophen-3-ylmethyl group may therefore offer binding characteristics distinct from the corresponding thiophen-2-ylmethyl isomer (e.g., the bench-stable N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide analog).

Regioisomer selectivity Target engagement SAR

Synthetic Tractability and Building Block Utility vs. Complex Polycyclic BET Inhibitors

The target compound (MW 290.38) serves as a synthetically accessible intermediate for further derivatization, contrasting with larger, more complex BET bromodomain inhibitors such as the triazolodiazepine (+)-JQ1 (MW 457.0) or the benzoxazinone-containing 3,5-dimethylisoxazole derivatives (e.g., Y02234, Kd = 110 nM for BRD4(1)) [1]. The compound's modular architecture—comprising an isoxazole-acetamide core with distinct N-cyclopropyl and thiophen-3-ylmethyl substituents—allows for independent optimization of three vectors: (i) the 3,5-dimethylisoxazole warhead, (ii) the N-alkyl cap, and (iii) the thiophene attachment point. This modularity is documented in the 3,5-dimethylisoxazole SAR literature, where iterative modification of the 4-position substituent (R1/R2 groups) yielded compounds with IC₅₀ values ranging from inactive (>50 μM) to potent (<5 μM) against BET bromodomains [2]. The compound's relatively low molecular weight and synthetic accessibility position it as a cost-effective starting point for library enumeration, compared to fully elaborated clinical candidates requiring 10+ synthetic steps.

Medicinal chemistry Building block Synthetic accessibility

Recommended Research Application Scenarios for N-Cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide (CAS 1797075-98-9)


BET Bromodomain Chemical Probe Development: Starting Point for Subtype-Selective Inhibitor Optimization

The 3,5-dimethylisoxazole scaffold has been crystallographically validated as a KAc bioisostere occupying the bromodomain binding pocket (PDB: 3SVF). The target compound, with its 4-position thiophene-bearing acetamide extension, provides a starting scaffold for iterative optimization of BRD4/BRD2 vs. CREBBP selectivity, following the SAR framework established by Hewings et al. (2011) where 4-substituent variation modulated IC₅₀ values across a >10-fold range [1]. Researchers can systematically vary the thiophene attachment point (3-yl vs. 2-yl), the cyclopropyl cap, and the linker length to map selectivity determinants across the 57-member human bromodomain family.

Metabolic Stability-Driven Hit-to-Lead Optimization: Cyclopropyl-Containing Analog Prioritization

For programs where the des-cyclopropyl analog (CAS 1797201-94-5) has shown target engagement but poor microsomal stability, the N-cyclopropyl variant offers a rational next-generation analog. The cyclopropyl group is documented across medicinal chemistry literature to enhance metabolic stability by impeding CYP-mediated oxidation at adjacent amine positions, reduce plasma clearance, and potentially improve oral bioavailability [2]. Paired testing of the cyclopropyl and des-cyclopropyl analogs in liver microsome stability assays and CYP isoform profiling can quantify the metabolic stability gain for this specific chemotype.

Epigenetic Reader Domain Focused Library Enumeration: Modular Three-Vector Scaffold

The compound's modular architecture (isoxazole warhead + N-alkyl cap + thiophene attachment) enables rapid library synthesis through parallel amide coupling and N-alkylation chemistry. With a molecular weight of only 290 Da—substantially lower than advanced BET inhibitors such as (+)-JQ1 (457 Da) or benzoxazinone-containing leads (>400 Da)—the scaffold allows for substantial MW headroom during lead optimization while maintaining drug-like physicochemical properties (clogP ~2.8, tPSA ~42 Ų) [3]. This positions the compound as an ideal core for focused library construction targeting epigenetic reader domains (BET family, CREBBP, PCAF).

Thiophene Regioisomer Selectivity Profiling in Kinase or ACAT Inhibitor Screens

Beyond bromodomains, the 3,5-dimethylisoxazole acetamide chemotype has been disclosed in patent literature as a scaffold for ACAT (acyl-CoA:cholesterol acyltransferase) inhibitors (US5366987) and FXR agonists [4]. The thiophen-3-ylmethyl regioisomer present in the target compound may exhibit differential activity compared to thiophen-2-ylmethyl variants, as documented in isoxazole-thiophene hybrid series where regioisomer-dependent cytotoxicity was observed in MCF-7 and HCT116 cancer cell lines [5]. Systematic profiling of the 3-ylmethyl vs. 2-ylmethyl isomers across a panel of therapeutically relevant targets (bromodomains, ACAT, FXR) can identify regioisomer-specific activity cliffs.

Quote Request

Request a Quote for N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.